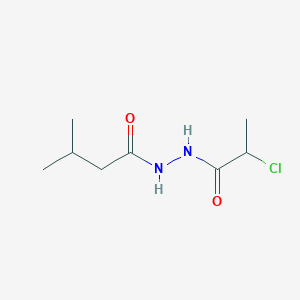![molecular formula C8H15ClN2O2 B1527994 4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride CAS No. 1383453-92-6](/img/structure/B1527994.png)
4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride
Übersicht
Beschreibung
4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride (4-ODH) is a novel synthetic compound that has shown to have a wide range of applications in scientific research. It is a cyclic ketone that can be synthesized in a variety of ways and has been studied for its biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
Antihypertensive Applications
4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride and its derivatives have been extensively researched for their potential antihypertensive effects. In a study by Clark et al. (1983), various 9-substituted 1-oxa-4,9-diazaspiro[5.5]undecan-3-ones were synthesized and screened for their antihypertensive properties. The study found that these compounds, particularly the 9-(2-indol-3-ylethyl) series, showed significant antihypertensive activity due to peripheral alpha 1-adrenoceptor blockade (Clark et al., 1983).
Chronic Kidney Diseases Treatment
The compound has also been identified as a potential treatment for chronic kidney diseases. Kato et al. (2014) discovered that certain 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, which are highly potent soluble epoxide hydrolase (sEH) inhibitors, demonstrated significant effectiveness in treating chronic kidney diseases in animal models (Kato et al., 2014).
CCR5 Antagonist for Viral Infections
Another notable application is in the treatment of viral infections. Yang et al. (2009) reported the discovery of 3,9-diazaspiro[5.5]undecane and undeca-2-one CCR5 antagonists. These compounds showed promising antiviral potency and selectivity, making them potential candidates for treating diseases mediated by the CCR5 receptor (Yang et al., 2009).
Bioactivity and Synthesis in Various Disorders
Blanco-Ania et al. (2017) discussed the bioactivity and synthesis of 1,9-diazaspiro[5.5]undecanes, highlighting their potential applications in treating obesity, pain, immune system disorders, cell signaling, cardiovascular issues, and psychotic disorders (Blanco-Ania et al., 2017).
Analgesic Applications
García et al. (2019) synthesized a series of 1-oxa-4,9-diazaspiro[5.5]undecane derivatives as dual µ-opioid receptor agonists and σ1 receptor antagonists. These compounds showed potential for pain treatment, with one compound demonstrating analgesic activity comparable to oxycodone (García et al., 2019).
Synthesis for Drug Discovery
Jenkins et al. (2009) reported on the synthesis of novel spiro scaffolds, including 1,9-diazaspiro[5.5]undecane, for drug discovery applications. These scaffolds were designed as building blocks for a lead generation library, highlighting their versatility in medicinal chemistry (Jenkins et al., 2009).
Eigenschaften
IUPAC Name |
4-oxa-1,9-diazaspiro[5.5]undecan-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2.ClH/c11-7-5-12-6-8(10-7)1-3-9-4-2-8;/h9H,1-6H2,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRJVFIBOSSYVBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12COCC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxa-1,9-diazaspiro[5.5]undecan-2-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(1-benzyl-1H-pyrazol-4-yl)methyl]amino}ethan-1-ol hydrochloride](/img/structure/B1527911.png)
![tert-butyl N-[2-(methylamino)propyl]carbamate](/img/structure/B1527913.png)
![tert-butyl N-[1-(2-hydroxyphenyl)propyl]carbamate](/img/structure/B1527918.png)

![S-[2-(aminomethyl)phenyl]-2-hydroxy-N-methylethane-1-sulfonamido hydrochloride](/img/structure/B1527922.png)


![Tert-butyl 4-[(hydrazinecarbonyl)amino]piperidine-1-carboxylate](/img/structure/B1527925.png)





